7-((S)-7-aMino-5-azaspiro[2.4]heptan-5-yl)-8-broMo-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,
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Overview
Description
7-((S)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-bromo-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1 is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((S)-7-amino-5-azaspiro[2One common approach is to start with a cyclopropane derivative, which undergoes a series of reactions including halogenation, amination, and spirocyclization .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation using reagents like bromine (Br₂) or fluorine (F₂) under controlled conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials or as a precursor for other valuable chemicals .
Mechanism of Action
The mechanism of action of 7-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-bromo-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: A JAK inhibitor with a similar spirocyclic structure.
Ledipasvir: An antiviral agent with a related chemical scaffold
Uniqueness
What sets 7-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-bromo-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1 apart is its specific combination of functional groups and its unique spirocyclic core. This structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
CAS No. |
1332591-97-5 |
---|---|
Molecular Formula |
C19H20BrF2N3O4 |
Molecular Weight |
472.2806064 |
Synonyms |
7-((S)-7-aMino-5-azaspiro[2.4]heptan-5-yl)-8-broMo-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrate |
Origin of Product |
United States |
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